molecular formula C10H7FO B1604150 7-Fluoronaphthalen-2-ol CAS No. 889884-94-0

7-Fluoronaphthalen-2-ol

Cat. No.: B1604150
CAS No.: 889884-94-0
M. Wt: 162.16 g/mol
InChI Key: JCBBZMAQEXJMCY-UHFFFAOYSA-N
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Description

7-Fluoronaphthalen-2-ol is an organic compound with the molecular formula C10H7FO. It is a derivative of naphthalene, where a hydroxyl group is attached to the second carbon and a fluorine atom is attached to the seventh carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoronaphthalen-2-ol typically involves the fluorination of naphthalen-2-ol. One common method is the electrophilic aromatic substitution reaction, where naphthalen-2-ol is treated with a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective fluorination at the seventh position .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts to promote selective fluorination and minimize by-products is a common practice in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Fluoronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoronaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and selectivity towards various enzymes and receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloronaphthalen-2-ol
  • 7-Bromonaphthalen-2-ol
  • 7-Iodonaphthalen-2-ol

Comparison

Compared to its halogenated analogs, 7-Fluoronaphthalen-2-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly valuable in applications requiring specific electronic and steric characteristics .

Properties

IUPAC Name

7-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBBZMAQEXJMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631402
Record name 7-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889884-94-0
Record name 7-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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